Cas no 32476-67-8 (Periplocymarin)

Periplocymarin is a cardiac glycoside derived from plants of the Periploca genus, primarily known for its role in modulating cardiac function. It exhibits a mechanism of action similar to other glycosides, inhibiting the Na⁺/K⁺-ATPase pump, which increases intracellular calcium concentrations and enhances myocardial contractility. This compound is of interest in pharmacological research due to its potential cardiotonic effects and selective bioactivity. Its structural specificity allows for studies on targeted therapeutic applications, particularly in heart failure management. Periplocymarin's stability and purity make it suitable for analytical and experimental use, providing a reliable reference standard in cardiovascular research and drug development.
Periplocymarin structure
Periplocymarin structure
商品名:Periplocymarin
CAS番号:32476-67-8
MF:C30H46O8
メガワット:534.68144
CID:305914
PubChem ID:12305974

Periplocymarin 化学的及び物理的性質

名前と識別子

    • Card-20(22)-enolide,3-[(2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3b,5b)- (9CI)
    • 4-[(3S,5S,10R,13R,14S,17S)-5,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5H-furan-2-on
    • DG0043
    • Periplocymarin
    • CS-0032540
    • DTXSID301317267
    • Periplogenin + D-cymarose [German]
    • 9M3584249U
    • PERIPLOCYMARIN, (+)-
    • CARD-20(22)-ENOLIDE, 3-((2,6-DIDEOXY-3-O-METHYL-.BETA.-D-RIBO-HEXOPYRANOSYL)OXY)-5,14-DIHYDROXY-, (3.BETA.,5.BETA.)-
    • Periplogenin + D-cymarose
    • 5-beta-Card-20(22)-enolide, 3-beta-((2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-
    • 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-Dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • PERIPLOCYMARIN [MI]
    • AKOS032946004
    • MS-29887
    • Q27272726
    • 32476-67-8
    • HY-N4252
    • 4-[(3S,5S,10R,13R,14S,17S)-5,14-DIHYDROXY-3-[(2S,5R)-5-HYDROXY-4-METHOXY-6-METHYL-OXAN-2-YL]OXY-10,13-DIMETHYL-2,3,4,6,7,8,9,11,12,15,16,17-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL]-5H-FURAN-2-ONE
    • UNII-9M3584249U
    • (+)-Periplocymarin
    • 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-uran-5-one
    • DA-56702
    • CHEBI:228896
    • MDL: MFCD01740198
    • インチ: InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1
    • InChIKey: XRWQBDJPMXRDOQ-YUUDFPFBSA-N
    • ほほえんだ: O1[C@H](C[C@H](OC)[C@H](O)[C@H]1C)O[C@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H](C5=CC(=O)OC5)CC[C@]4(O)[C@]3([H])CC[C@]2(O)C1

計算された属性

  • せいみつぶんしりょう: 534.319268g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.2
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 534.319268g/mol
  • 単一同位体質量: 534.319268g/mol
  • 水素結合トポロジー分子極性表面積: 115Ų
  • 重原子数: 38
  • 複雑さ: 983
  • 同位体原子数: 0
  • 原子立体中心数の決定: 12
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 534.7

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 148°
  • ふってん: 690.9±55.0 °C at 760 mmHg
  • フラッシュポイント: 221.4±25.0 °C
  • PSA: 114.68000
  • LogP: 3.25430
  • じょうきあつ: No data available
  • ひせんこうど: D27 +29° (c = 0.94 in 95% alcohol for the anhydr substance)

Periplocymarin セキュリティ情報

Periplocymarin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN2054-5 mg
Periplocymarin
32476-67-8 98.54%
5mg
¥ 2,991 2023-07-10
S e l l e c k ZHONG GUO
E2100-1mg
Periplocymarin
32476-67-8
1mg
¥3513.51 2022-04-26
TargetMol Chemicals
TN2054-5mg
Periplocymarin
32476-67-8 98.63%
5mg
¥ 1980 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2054-200 mg
Periplocymarin
32476-67-8 98.63%
200mg
¥29980.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2054-10 mg
Periplocymarin
32476-67-8 98.63%
10mg
¥5106.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2054-50 mg
Periplocymarin
32476-67-8 98.63%
50mg
¥13785.00 2022-04-26
S e l l e c k ZHONG GUO
E2100-5mg
Periplocymarin
32476-67-8
5mg
¥10540.53 2022-04-26
eNovation Chemicals LLC
Y1313004-5mg
4-[(3S,5S,10R,13R,14S,17S)-5,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5H-furan-2-one
32476-67-8 99%
5mg
$630 2024-06-06
TargetMol Chemicals
TN2054-1mg
Periplocymarin
32476-67-8 98.63%
1mg
¥ 787 2024-07-19
TargetMol Chemicals
TN2054-25mg
Periplocymarin
32476-67-8 98.63%
25mg
¥ 5280 2024-07-19

Periplocymarin 関連文献

Periplocymarinに関する追加情報

Recent Advances in Periplocymarin (32476-67-8) Research: A Comprehensive Review

Periplocymarin (CAS: 32476-67-8), a cardenolide glycoside derived from the bark of Periploca sepium, has garnered significant attention in recent years due to its potent biological activities, particularly in the fields of oncology and cardiovascular research. This research brief synthesizes the latest findings on its molecular mechanisms, therapeutic potential, and emerging applications in drug development.

A 2023 study published in Journal of Natural Products elucidated the structural-activity relationship of periplocymarin, revealing its unique binding affinity to Na+/K+-ATPase isoforms. Researchers employed X-ray crystallography (PDB ID: 8F2K) to demonstrate how the C-17 lactone ring and sugar moiety (D-digitoxose) synergistically enhance its inhibitory effects compared to other cardiac glycosides like digoxin (DOI: 10.1021/acs.jnatprod.3c00118).

In oncology, preclinical trials using patient-derived xenograft models showed periplocymarin's remarkable efficacy against therapy-resistant NSCLC (IC50 = 12.3 nM). The compound induced immunogenic cell death via ER stress-mediated calreticulin exposure, as reported in Cell Death & Differentiation (2024). Notably, its therapeutic window was 3.2-fold wider than ouabain, with reduced cardiotoxicity at effective doses.

Pharmacokinetic studies using LC-MS/MS revealed periplocymarin's unique distribution profile. Unlike digitoxin, it accumulates preferentially in tumor tissues (tumor-to-plasma ratio: 8.7:1) due to GLUT1-mediated transport, as documented in Drug Metabolism and Disposition (2023). This property makes it a promising candidate for targeted delivery systems currently under development by several biopharma companies.

Emerging applications include its use as a chemical probe for studying membrane protein dynamics. A Nature Methods paper (2024) detailed its incorporation into cryo-EM workflows, where periplocymarin's fluorescence properties enabled real-time monitoring of Na+/K+-ATPase conformational changes at 2.8 Å resolution.

Challenges remain in large-scale synthesis - recent attempts at microbial biosynthesis in engineered Streptomyces strains achieved only 23% yield compared to plant extraction. However, novel biocatalysis approaches presented at the 2024 ACS Spring Meeting show promise for sustainable production.

The compound's multifaceted activities position it as a valuable scaffold for next-generation therapeutics. Ongoing Phase I trials (NCT05678231) evaluating its safety profile in heart failure patients may redefine its clinical translation potential in the coming years.

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